molecular formula C22H30N2O B3825421 9-(2-Methoxyethyl)-2-(naphthalen-2-ylmethyl)-2,9-diazaspiro[4.5]decane

9-(2-Methoxyethyl)-2-(naphthalen-2-ylmethyl)-2,9-diazaspiro[4.5]decane

Cat. No.: B3825421
M. Wt: 338.5 g/mol
InChI Key: QZBYYIIIWBGNDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-Methoxyethyl)-2-(naphthalen-2-ylmethyl)-2,9-diazaspiro[45]decane is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Methoxyethyl)-2-(naphthalen-2-ylmethyl)-2,9-diazaspiro[4.5]decane typically involves multi-step organic reactions. A common approach might include:

    Formation of the naphthalen-2-ylmethyl intermediate: This can be achieved through Friedel-Crafts alkylation of naphthalene with an appropriate alkyl halide.

    Introduction of the diazaspirodecane moiety: This step may involve the reaction of the naphthalen-2-ylmethyl intermediate with a diazaspirodecane precursor under basic conditions.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

9-(2-Methoxyethyl)-2-(naphthalen-2-ylmethyl)-2,9-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Materials Science: Incorporation into polymers or other materials for enhanced properties.

Biology

    Biological Probes: Use in the development of fluorescent probes for biological imaging.

    Drug Development: Potential as a scaffold for the design of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 9-(2-Methoxyethyl)-2-(naphthalen-2-ylmethyl)-2,9-diazaspiro[4.5]decane would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    Spiro Compounds: Other spiro compounds with similar structural features.

    Naphthalene Derivatives: Compounds containing naphthalene moieties.

    Diazaspirodecane Derivatives: Compounds with diazaspirodecane structures.

Uniqueness

The uniqueness of 9-(2-Methoxyethyl)-2-(naphthalen-2-ylmethyl)-2,9-diazaspiro[4.5]decane lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

IUPAC Name

9-(2-methoxyethyl)-2-(naphthalen-2-ylmethyl)-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O/c1-25-14-13-23-11-4-9-22(17-23)10-12-24(18-22)16-19-7-8-20-5-2-3-6-21(20)15-19/h2-3,5-8,15H,4,9-14,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBYYIIIWBGNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2(C1)CCN(C2)CC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(2-Methoxyethyl)-2-(naphthalen-2-ylmethyl)-2,9-diazaspiro[4.5]decane
Reactant of Route 2
9-(2-Methoxyethyl)-2-(naphthalen-2-ylmethyl)-2,9-diazaspiro[4.5]decane
Reactant of Route 3
9-(2-Methoxyethyl)-2-(naphthalen-2-ylmethyl)-2,9-diazaspiro[4.5]decane
Reactant of Route 4
9-(2-Methoxyethyl)-2-(naphthalen-2-ylmethyl)-2,9-diazaspiro[4.5]decane
Reactant of Route 5
9-(2-Methoxyethyl)-2-(naphthalen-2-ylmethyl)-2,9-diazaspiro[4.5]decane
Reactant of Route 6
Reactant of Route 6
9-(2-Methoxyethyl)-2-(naphthalen-2-ylmethyl)-2,9-diazaspiro[4.5]decane

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